![molecular formula C27H23N3O2S2 B283074 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a spirocyclic compound that contains a triazaspiro ring system and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. In addition, this compound has been found to exhibit antioxidant activity by scavenging free radicals. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its potent biological activities and its relatively simple synthesis method. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a scaffold for the design of novel bioactive compounds.
Synthesis Methods
The synthesis of 3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be achieved through a multistep process. One of the commonly used methods involves the reaction of 4-methylacetophenone with thiosemicarbazide to form 4-methyl-3-thiosemicarbazone. This compound is then reacted with 4-methylbenzaldehyde to form 4-methylbenzylidene-4-methyl-3-thiosemicarbazone. The final step involves the reaction of this compound with 1-phenyl-1,3-butanedione to form the desired product.
Scientific Research Applications
3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of several bacterial strains and also exhibit antifungal activity. In addition, this compound has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C27H23N3O2S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(7E)-2-acetyl-4-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C27H23N3O2S2/c1-18-9-13-21(14-10-18)17-24-26(32)29(22-7-5-4-6-8-22)27(33-24)30(28-25(34-27)20(3)31)23-15-11-19(2)12-16-23/h4-17H,1-3H3/b24-17+ |
InChI Key |
ONVIMNKLHZMYAT-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



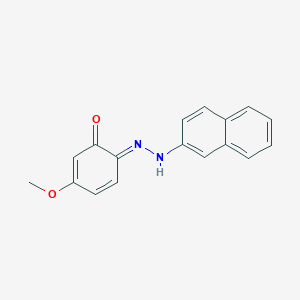
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
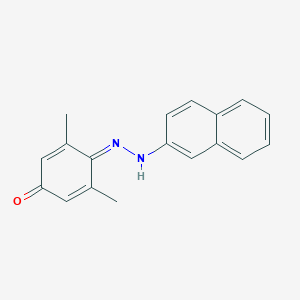

![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
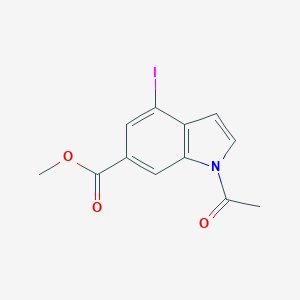
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

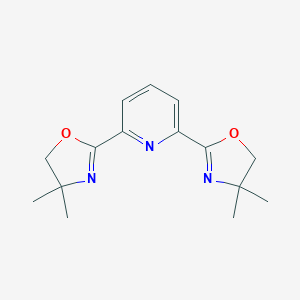
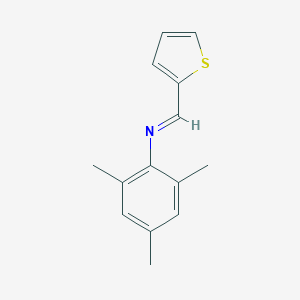
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)